

commercial availability of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine

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Compound of Interest

Compound Name: 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine

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An In-depth Technical Guide on **3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine** for Researchers and Drug Development Professionals

Introduction

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a specialized chemical intermediate of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a biphenyl scaffold with two trifluoromethyl (-CF₃) groups on one of the phenyl rings, imparts unique properties that are highly valuable in the design of novel molecules.

The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance key pharmacokinetic and pharmacodynamic properties.^{[1][2]} These groups can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes and enhance bioavailability. Furthermore, the strong electron-withdrawing nature of the -CF₃ group can modulate the pK_a of nearby functional groups, influence metabolic stability by blocking potential sites of oxidation, and alter binding interactions with biological targets.^[2] The presence of two such groups on the phenyl ring amplifies these effects, making 3',5'-bis(trifluoromethyl)phenyl-containing compounds powerful building blocks for creating targeted and effective therapeutic agents. This guide provides a comprehensive overview of the commercial availability, key properties, and synthetic considerations for **3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine**.

Commercial Availability

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine is available from several specialized chemical suppliers. It is often categorized as a building block for protein degraders or as a rare chemical for early-stage discovery research.^[3]^[4] Researchers should note that some suppliers sell this product on an "as-is" basis, and the buyer may be responsible for confirming the product's identity and purity.^[3]

Below is a summary of suppliers and the typical data provided for this compound.

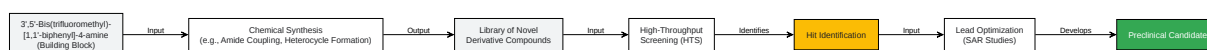
Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Notes
Sigma-Aldrich	444143-45-7	C ₁₄ H ₉ F ₆ N	305.22	Not specified	Sold for early discovery research; analytical data is not collected by the supplier. ^[3]
Huateng Pharma	444143-45-7	C ₁₄ H ₉ F ₆ N	305.218	96%	Catalog ID: 80073981. ^[5]
Other Fine Chemical Suppliers	444143-45-7	C ₁₄ H ₉ F ₆ N	305.225	Varies	Listed as a Protein Degradation Building Block. ^[4]

Applications in Research and Drug Development

While specific applications for **3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine** are not extensively detailed in publicly available literature, the core chemical moiety is instrumental in several areas:

- **Medicinal Chemistry:** The 3,5-bis(trifluoromethyl)aniline and related structures are strategic intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for CNS disorders, oncology, and inflammatory diseases. The biphenylamine scaffold is a common feature in many biologically active molecules.
- **Agrochemicals:** Fluorinated compounds, including those derived from similar intermediates, are used to create more stable and effective pesticides and herbicides.[6]
- **Materials Science:** The high thermal stability and chemical resistance conferred by the fluorinated groups make these types of molecules useful in the development of advanced polymers and coatings.[6]

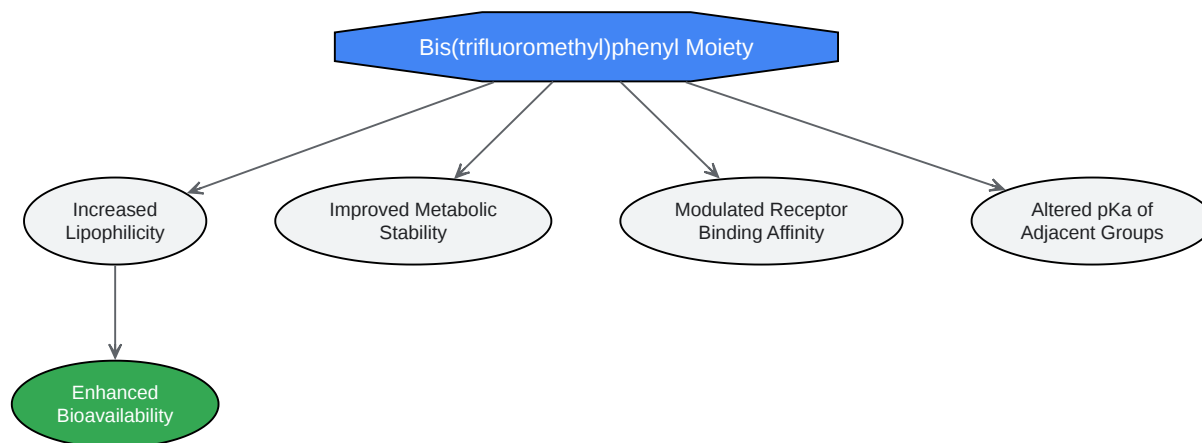
The logical workflow for utilizing such a building block in drug discovery is outlined in the diagram below.



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Caption: Drug discovery workflow using a specialized building block.

The key advantages imparted by the bis(trifluoromethyl)phenyl moiety are illustrated in the following diagram.



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Caption: Physicochemical properties influenced by the bis(trifluoromethyl)phenyl group.

Experimental Protocols: Representative Synthesis

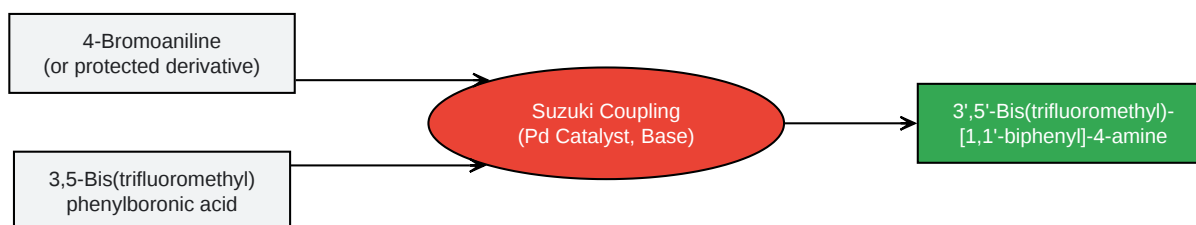
While a specific, published protocol for the synthesis of **3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine** is not readily available, a representative protocol for a related transformation—the synthesis of an amide from a similar starting material, 3,5-bis(trifluoromethyl)benzylamine—is provided below to illustrate common experimental techniques. This solvent-free direct amidation demonstrates a practical method for forming bonds with these types of fluorinated compounds.^[7]

Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide^[7]

- Reactants:
 - Stearic acid (1.0 eq, e.g., 142 mg, 0.50 mmol)
 - 3,5-bis(trifluoromethyl)benzylamine (1.0 eq, e.g., 122 mg, 0.50 mmol)
- Procedure:

- Combine stearic acid and 3,5-bis(trifluoromethyl)benzylamine in a 10.0 mL open-topped reaction tube.
 - Heat the resulting mixture in an oil bath at 140 °C for 24 hours under solvent-free conditions. The reaction is conducted in air without special activation.
 - During the reaction, water vapor will condense on the walls of the tube. Periodically remove this water using a small piece of cotton attached to a spatula to drive the equilibrium towards amide formation.
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, the resulting amide product can be isolated and purified using standard techniques such as column chromatography. The reported yield for this specific reaction is 41%.^[7]
- Characterization: The final product should be fully characterized by methods such as IR, UV-Vis, 1D and 2D NMR spectroscopy, and mass spectrometry to confirm its identity and purity.^[7]

A general synthetic pathway for biphenyl amines often involves a Suzuki coupling reaction followed by the introduction of the amine group. A hypothetical workflow for the target compound is shown below.



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Caption: Plausible synthetic route via Suzuki coupling.

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